molecular formula C27H28Cl2N4O4S B1671120 Inolitazone dihydrochloride CAS No. 223132-38-5

Inolitazone dihydrochloride

Cat. No. B1671120
Key on ui cas rn: 223132-38-5
M. Wt: 575.5 g/mol
InChI Key: WFIOHOJEIMQCEG-UHFFFAOYSA-N
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Patent
US06562849B1

Procedure details

A mixture of 5-[4-[6-(4-amino-3 ,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-ylmethoxy]benzyl]thiazolidine-2,4-dione (0.25 g) and 4N hydrogen chloride in ethyl acetate (50 ml) was stirred at room temperature for 24 hours. The insoluble product was filtered and washed with ethyl acetate to afford the desired product (0.25 g, mp 165-175° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:34]([CH3:35])=[CH:33][C:5]([O:6][C:7]2[CH:8]=[CH:9][C:10]3[N:14]=[C:13]([CH2:15][O:16][C:17]4[CH:30]=[CH:29][C:20]([CH2:21][CH:22]5[S:26][C:25](=[O:27])[NH:24][C:23]5=[O:28])=[CH:19][CH:18]=4)[N:12]([CH3:31])[C:11]=3[CH:32]=2)=[CH:4][C:3]=1[CH3:36].[ClH:37]>C(OCC)(=O)C>[ClH:37].[ClH:37].[NH2:1][C:2]1[C:3]([CH3:36])=[CH:4][C:5]([O:6][C:7]2[CH:8]=[CH:9][C:10]3[N:14]=[C:13]([CH2:15][O:16][C:17]4[CH:18]=[CH:19][C:20]([CH2:21][CH:22]5[S:26][C:25](=[O:27])[NH:24][C:23]5=[O:28])=[CH:29][CH:30]=4)[N:12]([CH3:31])[C:11]=3[CH:32]=2)=[CH:33][C:34]=1[CH3:35] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
NC1=C(C=C(OC=2C=CC3=C(N(C(=N3)COC3=CC=C(CC4C(NC(S4)=O)=O)C=C3)C)C2)C=C1C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble product was filtered
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cl.Cl.NC1=C(C=C(OC=2C=CC3=C(N(C(=N3)COC3=CC=C(CC4C(NC(S4)=O)=O)C=C3)C)C2)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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